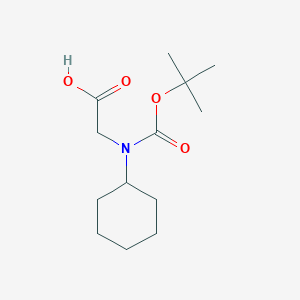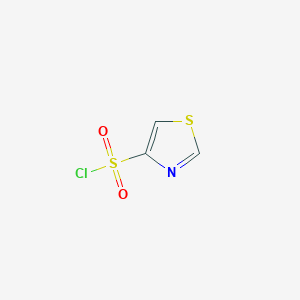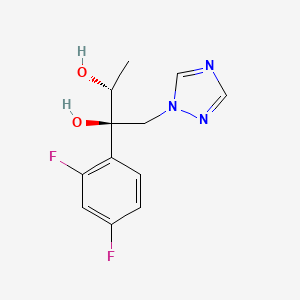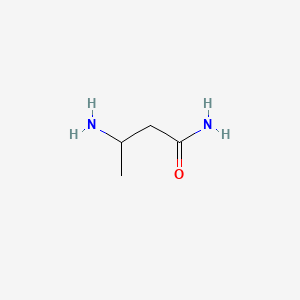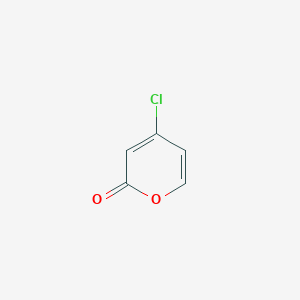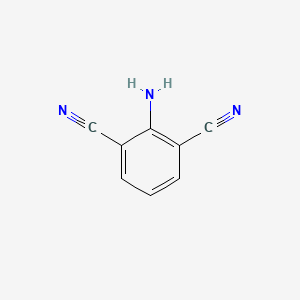
2-Bromo-1-(bromomethyl)-4-methoxybenzene
Übersicht
Beschreibung
The compound 2-Bromo-1-(bromomethyl)-4-methoxybenzene is a brominated methoxybenzene derivative. It is related to various other brominated aromatic compounds that have been studied for their potential applications in organic synthesis, pharmaceuticals, and materials science. The presence of bromine atoms makes these compounds useful as intermediates in various chemical reactions due to their reactivity.
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves halogenation reactions. For instance, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene was achieved through a multi-step process starting from p-xylene, involving nitration, reduction, diazotization, and bromination with N-bromosuccinimide (NBS) . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine through diazotization and bromination . These methods highlight the general approach to synthesizing brominated aromatic compounds, which may be applicable to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be characterized using techniques such as IR, NMR, and X-ray crystallography. For example, the structure of 1-bromo-2,4-dinitrobenzene was confirmed by IR and NMR spectrometry . X-ray crystallography has been used to elucidate the structure of various bromo- and bromomethyl-substituted benzenes, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π . These studies provide insights into the molecular geometry and intermolecular interactions that could be expected for this compound.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in a variety of chemical reactions. The presence of bromine atoms makes them suitable for further functionalization. For instance, the bromination of 2,6-dimethyl-4-methoxybenzyl alcohols led to products with different degrees of bromination depending on the substituents and reaction conditions . The reactivity of the bromomethyl group in such compounds suggests that this compound could also undergo further chemical transformations, potentially yielding a range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For example, the crystal structure of 1-(dibromomethyl)-4-methoxy-2-methylbenzene revealed weak intermolecular O→Br charge-transfer interactions, which could affect its melting point and solubility . The presence of electronegative bromine atoms and a methoxy group in this compound would likely impact its physical properties, such as density, boiling point, and reactivity, as well as its solubility in organic solvents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
2-Bromo-1-(bromomethyl)-4-methoxybenzene is utilized in the synthesis of various compounds. For example, it is involved in the synthesis of enantiopure trioxadecalin derived liquid crystals, where its nature significantly influences the mesogenic properties of these crystals (Bertini et al., 2003). Additionally, it is used in the arylation of β-methallyl alcohol, which leads to the production of floral fragrances (Scrivanti et al., 2008).
Catalysis and Reactions
This compound acts as a catalyst in chemical reactions, such as the cleavage of epoxides into halohydrins with elemental iodine and bromine (Niknam & Nasehi, 2002). It is also involved in radical cyclisation reactions, such as the conversion of propargyl bromoethers to tetrahydrofuran derivatives (Esteves et al., 2007).
Molecular Structure and Supramolecular Interactions
The study of the molecular structures and packing behavior of anisole derivatives, including compounds like this compound, reveals insights into supramolecular interactions. These interactions are mediated by bromine atoms and influence the molecular conformation and packing in crystalline structures (Nestler et al., 2018).
Solar Energy and Polymer Science
In the context of solar energy, this compound is used in the functional group addition of [6,6]-phenyl-C61-butyric acid methyl ester as an electron acceptor in polymer solar cells, enhancing their performance (Jin et al., 2016). It is also used as a monomer in the synthesis of poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene], demonstrating its utility in polymer science (Sanford et al., 1999).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-1-(bromomethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTFAYYIRHBGME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442213 | |
| Record name | 2-bromo-1-bromomethyl-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54788-18-0 | |
| Record name | 2-Bromo-1-(bromomethyl)-4-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54788-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-1-bromomethyl-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(bromomethyl)-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




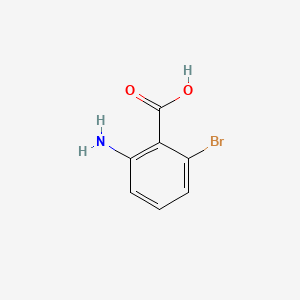
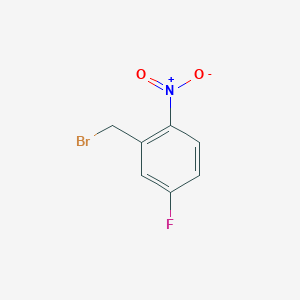

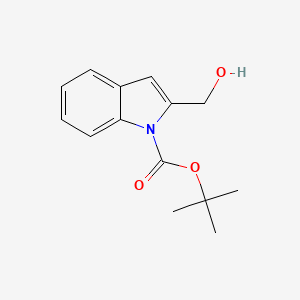
![Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate](/img/structure/B1278351.png)
